molecular formula C18H18N2O4 B1680928 Scriptaid CAS No. 287383-59-9

Scriptaid

Cat. No.: B1680928
CAS No.: 287383-59-9
M. Wt: 326.3 g/mol
InChI Key: JTDYUFSDZATMKU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Scriptaid primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation .

Mode of Action

As an HDAC inhibitor , this compound interacts with its targets by inhibiting the deacetylation process . This inhibition leads to an increase in acetylation levels of histones, thereby influencing gene expression. The altered gene expression can result in various downstream effects, including cell cycle arrest and apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate the PTEN and AKT pathways, which are involved in cell survival and growth . By influencing these pathways, this compound can have significant effects on cellular processes such as cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound in mice is nonlinear. It is cleared rapidly at low doses and slowly at higher doses . This compound is found to distribute in several tissues, including the spleen and kidneys . .

Result of Action

This compound’s action results in a variety of molecular and cellular effects. It has been shown to reduce neurological deficits, brain atrophy, and white matter injury in a dose-dependent manner in a mouse model of intracranial hemorrhage . Additionally, this compound can decrease the expression of pro-inflammatory cytokines IL1β and TNFα, as well as iNOS, after intracranial hemorrhage .

Biochemical Analysis

Biochemical Properties

Scriptaid functions as an anticancer agent in many different types of tumors, including hepatocellular carcinoma (HCC) . It interacts with histone deacetylases (HDACs), which are usually dysregulated in cancers . This compound’s interaction with HDACs leads to elevated global H3Ac levels .

Cellular Effects

This compound has been shown to decrease HCC cell proliferation and induce cell cycle G2/M-phase arrest in a dose-dependent manner . It also triggers HCC cell death via transcriptional activation of p21 . In the context of traumatic brain injury, this compound has been shown to elicit a dose-dependent decrease in lesion size and a concomitant attenuation in motor and cognitive deficits .

Molecular Mechanism

This compound exerts its effects at the molecular level through its inhibition of HDACs . This inhibition leads to an increase in acetylation levels, which can affect gene expression . In addition, this compound treatment has been shown to inhibit the expression of p53 at the mRNA level in multiple myeloma cell lines .

Temporal Effects in Laboratory Settings

This compound shows robust antitumor activity against HCC over time . It has been shown to reduce the weights and volumes of HCC cell-line HepG2 primary tumors .

Dosage Effects in Animal Models

This compound has been shown to have a dose-dependent effect in animal models of traumatic brain injury . Protection was achieved even when treatment was delayed to 12 hours post-injury .

Metabolic Pathways

It is known to interact with HDACs, which play a role in regulating gene expression and could therefore affect various metabolic pathways .

Transport and Distribution

Given its effects on cellular processes such as cell proliferation and cell cycle progression, it is likely that it is transported to the nucleus where it interacts with HDACs .

Subcellular Localization

This compound likely localizes to the nucleus given its interaction with HDACs, which are nuclear enzymes

Chemical Reactions Analysis

Scriptaid undergoes various chemical reactions, primarily due to its role as a histone deacetylase inhibitor. It interacts with histone deacetylases, leading to the inhibition of these enzymes. This inhibition results in the accumulation of acetylated histones, which can affect gene expression . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and saline . The major products formed from these reactions are acetylated histones .

Properties

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDYUFSDZATMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274458
Record name scriptaid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287383-59-9
Record name Scriptaid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287383599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scriptaid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17053
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name scriptaid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCRIPTAID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ8CD8BSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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